Bifenthrin

描述

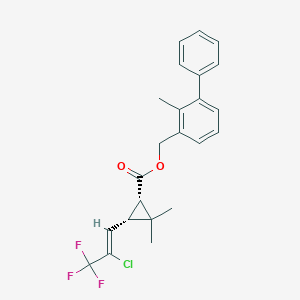

Structure

3D Structure

属性

IUPAC Name |

(2-methyl-3-phenylphenyl)methyl (1R,3R)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22ClF3O2/c1-14-16(10-7-11-17(14)15-8-5-4-6-9-15)13-29-21(28)20-18(22(20,2)3)12-19(24)23(25,26)27/h4-12,18,20H,13H2,1-3H3/b19-12-/t18-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMFRMAHOUUJSGP-IRHGGOMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1C2=CC=CC=C2)COC(=O)C3C(C3(C)C)C=C(C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC=C1C2=CC=CC=C2)COC(=O)[C@@H]3[C@@H](C3(C)C)/C=C(/C(F)(F)F)\Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22ClF3O2 | |

| Record name | BIFENTHRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18062 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9020160, DTXSID20891316 | |

| Record name | Bifenthrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-(1R)-cis-Bifenthrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20891316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Bifenthrin is an off-white to pale tan waxy solid with a very faint slightly sweet odor. Used as a broad spectrum insecticide., Light brown liquid; [Merck Index] Light brown viscous liquid or off-white to pale tan solid; [HSDB] Off-white to tan solid with a mild sweet odor; [CAMEO] White powder; [MSDSonline], Off-white to pale tan waxy solid with a very faint slightly sweet odor. | |

| Record name | BIFENTHRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18062 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bifenthrin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3922 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BIFENTHRIN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/905 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

165 °C (329 °F) - closed cup, 165 °C (Tag open cup); 151 °C (Pensky Martens closed cup), 329 °F (closed cup) | |

| Record name | Bifenthrin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6568 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BIFENTHRIN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/905 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

In water, <1.0 ug/L /<1.0X10-3 mg/L/ at 20 °C, Solubility in water: <0.1 ppb, Soluble in methylene chloride, chloroform, acetone, ether, toluene; slightly soluble in heptane, methanol | |

| Record name | Bifenthrin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6568 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

Density: 1.2 g/cu m at 125 °C | |

| Record name | Bifenthrin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6568 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000018 [mmHg], 1.78X10-3 mPa at 20 °C /1.335X10-8 mm Hg/, 1.335x10-8 mmHg | |

| Record name | Bifenthrin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3922 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Bifenthrin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6568 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BIFENTHRIN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/905 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Color/Form |

Light brown viscous oil, Viscous liquid; crystalline or waxy solid, Off-white to pale tan waxy solid | |

CAS No. |

82657-04-3, 439680-76-9 | |

| Record name | BIFENTHRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18062 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bifenthrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82657-04-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1R)-cis-Bifenthrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=439680-76-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bifenthrin [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082657043 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | kappa-Bifenthrin [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0439680769 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bifenthrin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15056 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bifenthrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-(1R)-cis-Bifenthrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20891316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclopropanecarboxylic acid, 3-[(1Z)-2-chloro-3,3,3-trifluoro-1-propen-1-yl]-2,2-dimethyl-, (2-methyl[1,1'-biphenyl]-3-yl)methyl ester, (1R,3R)-rel | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.070 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIFENTHRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6B66JED0KN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | KAPPA-BIFENTHRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CNW4AM9VYX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Bifenthrin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6568 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BIFENTHRIN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/905 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

69 °C, 156.2 °F | |

| Record name | Bifenthrin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6568 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BIFENTHRIN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/905 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure and Chemical Properties of Bifenthrin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bifenthrin is a synthetic pyrethroid insecticide and acaricide widely utilized in agricultural and residential settings for the control of a broad spectrum of pests.[1][2] As a member of the pyrethroid family, its mode of action targets the nervous system of insects.[1][3] This technical guide provides a comprehensive overview of the molecular structure and chemical properties of this compound, intended to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Molecular Structure and Identification

This compound is a chiral molecule with two chiral centers, existing as a mixture of stereoisomers.[4][5] The commercial product predominantly contains the two cis stereoisomers, which exhibit the highest insecticidal activity.[5] The molecule consists of a cyclopropane carboxylic acid esterified with a 2-methylbiphenyl-3-yl)methanol.[6][7]

| Identifier | Value |

| IUPAC Name | (2-Methyl[1,1′-biphenyl]-3-yl)methyl (1R,3R)-3-[(1Z)-2-chloro-3,3,3-trifluoroprop-1-en-1-yl]-2,2-dimethylcyclopropane-1-carboxylate[7][8] |

| CAS Number | 82657-04-3[6][8] |

| Molecular Formula | C₂₃H₂₂ClF₃O₂[8][9] |

| Molecular Weight | 422.87 g/mol [8] |

| Canonical SMILES | Cc1c(cccc1c2ccccc2)COC(=O)C3C(C3(C)C)C=C(C(F)(F)F)Cl[8] |

| InChI Key | OMFRMAHOUUJSGP-JHEGMOCKSA-N[8] |

Physicochemical Properties

This compound is a white to pale tan waxy solid with a faint, slightly sweet odor.[6][9][10] It is characterized by its low solubility in water and high affinity for soil particles.[8][11]

| Property | Value |

| Appearance | Pale tan to off-white crystalline, waxy solid or viscous liquid[6][11] |

| Odor | Weak, aromatic odor[6][11] |

| Melting Point | 68-70.6 °C[12] |

| Vapor Pressure | 1.81 x 10⁻⁷ mmHg at 25 °C[6] |

| Water Solubility | < 1 µg/L[6] |

| Solubility in Organic Solvents | Soluble in methylene chloride, acetone, chloroform, ether, and toluene; slightly soluble in heptane and methanol[11][12] |

| Octanol-Water Partition Coefficient (Log Kow) | > 6.0[5][6] |

| Soil Sorption Coefficient (Koc) | 1.31 x 10⁵ - 3.02 x 10⁵[2][6] |

Chemical Reactivity and Stability

This compound exhibits relative stability under normal environmental conditions.

-

Hydrolysis: this compound is stable to abiotic hydrolysis in water at pH 5, 7, and 9 over a 30-day period at 25°C.[5][6] However, some studies suggest hydrolysis can contribute to its degradation over longer periods, with half-lives dependent on environmental conditions.[13]

-

Photolysis: It is considered photo-stable, with aqueous photolysis half-lives ranging from 276 to 416 days.[6] In soil, photodegradation is not a primary degradation pathway.[2] The rate of photolysis can be influenced by the solvent and the presence of other substances like copper salts.[14]

-

Soil Metabolism: The half-life of this compound in soil can range from 7 days to 8 months, depending on the soil type and conditions.[8][12] Due to its strong binding to soil particles, its degradation can be inhibited in sediment.[6]

Mechanism of Action: Neurotoxicity via Sodium Channel Modulation

This compound is classified as a Type I pyrethroid, acting as a potent neurotoxin in insects.[6] Its primary mechanism of action involves the disruption of the nervous system by interfering with voltage-gated sodium channels.[3][15]

This compound binds to the sodium channels in nerve cell membranes, delaying their closure.[3][6] This prolonged opening of the sodium channels leads to a continuous influx of sodium ions, resulting in repetitive nerve impulses, hyperexcitation of the nervous system, tremors, paralysis, and ultimately, the death of the insect.[3][8][16] While the mechanism is similar in mammals, pyrethroids are generally less toxic to them due to higher body temperature, larger body size, and lower sensitivity of the ion channel sites.[6][8]

Below is a diagram illustrating the signaling pathway of this compound's neurotoxic effect.

Caption: Mechanism of this compound neurotoxicity.

Experimental Protocols

Determination of Octanol-Water Partition Coefficient (Kow)

A common method for determining the Kow is the shake-flask method .

-

Preparation of Solutions: Prepare a saturated solution of this compound in both n-octanol and water.

-

Partitioning: Mix equal volumes of the n-octanol and water solutions in a separatory funnel. Shake vigorously for a set period (e.g., 1 hour) to allow for partitioning of the analyte between the two phases.

-

Phase Separation: Allow the mixture to stand until the two phases have completely separated.

-

Analysis: Carefully separate the two phases. Determine the concentration of this compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[5]

-

Calculation: The Kow is calculated as the ratio of the concentration of this compound in the n-octanol phase to its concentration in the aqueous phase.

Determination of Soil Sorption Coefficient (Koc)

The batch equilibrium method is frequently used to determine the soil sorption coefficient.

-

Soil Preparation: Use a well-characterized soil sample. Air-dry and sieve the soil to a uniform particle size.

-

Solution Preparation: Prepare a series of aqueous solutions of this compound of known concentrations.

-

Equilibration: Add a known mass of the prepared soil to each this compound solution in a centrifuge tube. Agitate the tubes for a specified period (e.g., 24 hours) to reach equilibrium.

-

Separation: Centrifuge the tubes to separate the soil from the aqueous phase.

-

Analysis: Determine the concentration of this compound remaining in the aqueous supernatant using an analytical method like HPLC.

-

Calculation: The amount of this compound sorbed to the soil is calculated by subtracting the equilibrium aqueous concentration from the initial concentration. The soil sorption coefficient (Kd) is then calculated. The Koc is determined by normalizing Kd to the organic carbon content of the soil (Koc = Kd / %OC).

Conclusion

This technical guide has provided a detailed examination of the molecular structure and chemical properties of this compound. The data presented, including its molecular identifiers, physicochemical properties, and reactivity, offer a foundational understanding for researchers and scientists. The elucidation of its mechanism of action, centered on the modulation of voltage-gated sodium channels, provides critical insight for professionals in the fields of toxicology and drug development. The outlined experimental protocols for determining key chemical properties serve as a practical reference for laboratory investigations. A thorough comprehension of these fundamental characteristics is essential for the safe and effective use of this compound and for the development of novel and more selective insecticidal agents.

References

- 1. News - Complete Guide to this compound Insecticide [bigpesticides.com]

- 2. nepc.gov.au [nepc.gov.au]

- 3. pomais.com [pomais.com]

- 4. This compound (Ref: FMC 54800) [sitem.herts.ac.uk]

- 5. fao.org [fao.org]

- 6. This compound Technical Fact Sheet [npic.orst.edu]

- 7. clearsynth.com [clearsynth.com]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. This compound | Occupational Safety and Health Administration [osha.gov]

- 10. This compound | C23H22ClF3O2 | CID 6442842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound CAS#: 82657-04-3 [m.chemicalbook.com]

- 12. EXTOXNET PIP - this compound [extoxnet.orst.edu]

- 13. researchgate.net [researchgate.net]

- 14. Photodegradation of this compound and deltamethrin-effect of copper amendment and solvent system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Actions of the pyrethroid insecticide this compound on sodium channels expressed in rat cerebral cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. fbn.com [fbn.com]

Bifenthrin's Terrestrial Fate: An In-Depth Technical Guide to its Environmental Persistence and Degradation in Soil

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and degradation pathways of the synthetic pyrethroid insecticide, Bifenthrin, in the soil matrix. This compound's widespread use in agriculture and residential settings necessitates a thorough understanding of its persistence, mobility, and transformation processes to assess its ecological impact. This document synthesizes key research findings on its degradation kinetics, identifies its primary degradation products, and details the experimental methodologies used to elucidate these processes.

Environmental Fate and Persistence of this compound in Soil

This compound is characterized by its low aqueous solubility and strong adsorption to soil particles, which significantly influence its environmental mobility and persistence.[1][2] Its fate in the soil is governed by a combination of abiotic and biotic degradation processes, with its half-life varying considerably depending on soil type, organic matter content, moisture, and microbial activity.[1][3]

Persistence and Half-Life

This compound is recognized for its relatively long residual activity in soil compared to other insecticides.[1][3] The reported half-life of this compound in soil can range from as short as 7 days to as long as 8 months under various field and laboratory conditions.[1] Aerobic conditions generally facilitate faster degradation than anaerobic environments.

Table 1: Reported Half-Life of this compound in Soil under Various Conditions

| Condition | Half-Life (Days) | Soil Type/Comments | Reference(s) |

| Aerobic | 97 - 250 | Dependent on soil type | [4] |

| Aerobic (with sunlight) | 106 - 147 | - | [4] |

| Field Dissipation | 122 - 345 | Variety of soils | [2][4] |

| Soil Biodegradation | 12 | Heterogeneous soil samples | [5][6] |

| Hydrolysis | 13.5 | Heterogeneous soil samples | [5][6] |

| Photolysis | 121.5 | Heterogeneous soil samples | [5][6] |

| Laboratory Study (Single Dose) | 2.40 | Sandy Loam | [7] |

| Laboratory Study (Double Dose) | 2.95 | Sandy Loam | [7] |

| Sterile vs. Non-sterile Soil | 330 vs. 147 | Indicates microbial role | [8] |

Degradation Pathways of this compound in Soil

The degradation of this compound in soil proceeds through two primary routes: abiotic and biotic pathways. These processes lead to the formation of several intermediate metabolites before eventual mineralization.

Abiotic Degradation

Abiotic degradation of this compound in soil is primarily driven by hydrolysis and photolysis, although its contribution can be less significant than microbial degradation under typical field conditions.

-

Hydrolysis: The ester linkage in the this compound molecule is susceptible to hydrolysis, leading to the cleavage of the molecule. This process is influenced by soil pH and moisture content.

-

Photodegradation: While this compound is relatively stable to photolysis on the soil surface, this process can contribute to its degradation, especially in the presence of sunlight. The photolytic half-life has been reported to be around 121.5 days in some studies.[5][6]

Biotic Degradation

Microbial degradation is the principal mechanism for the breakdown of this compound in soil.[9] A diverse range of soil microorganisms, including bacteria and fungi, have been shown to utilize this compound as a carbon source, breaking it down into less toxic compounds.[10][11] The primary biotic degradation pathway involves the hydrolysis of the ester bond, a crucial step in detoxifying the parent compound.[12]

The major degradation product formed through both biotic and abiotic pathways is 4'-hydroxy this compound .[4][12] Further degradation of the molecule involves the cleavage of the biphenyl structure and the cyclopropane ring, resulting in metabolites such as TFP acid (3-(2-chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic acid) and BP alcohol (2-methyl-3-phenylbenzyl alcohol) , which can be further oxidized to BP acid (2-methyl-3-phenylbenzoic acid) .[12][13]

It is important to note that the scientific literature on this compound degradation focuses on the biochemical transformations of the molecule itself, referred to as "degradation pathways." There is currently a lack of information on specific intracellular "signaling pathways" within microorganisms that are activated by this compound to regulate the expression of the enzymes responsible for its degradation.

Experimental Protocols for Studying this compound Degradation in Soil

A variety of experimental methods are employed to investigate the environmental fate and degradation of this compound in soil. These protocols are designed to simulate environmental conditions and accurately quantify the parent compound and its degradation products over time.

Soil Incubation Studies

Laboratory-based soil incubation studies are fundamental for determining the degradation kinetics of this compound under controlled conditions.

A typical protocol involves:

-

Soil Collection and Preparation: Soil is collected from a relevant site, air-dried, and sieved to ensure homogeneity.[8]

-

Fortification: A standard solution of this compound is applied to the soil to achieve a desired concentration.[14]

-

Incubation: The treated soil is incubated in the dark at a constant temperature (e.g., 25°C) and moisture level (e.g., 60% of water holding capacity).[8] For photolysis studies, a light source simulating sunlight is used.

-

Sampling: Sub-samples of the soil are collected at predetermined time intervals.[14]

-

Extraction and Analysis: The concentration of this compound and its metabolites in the soil samples is determined using appropriate analytical techniques.

Extraction of this compound and its Metabolites from Soil

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and efficient technique for extracting pesticide residues from soil matrices.[15]

Table 2: Typical QuEChERS Protocol for this compound Extraction from Soil

| Step | Procedure |

| 1. Sample Weighing | Weigh 10-15 g of the soil sample into a 50 mL centrifuge tube. |

| 2. Hydration (for dry soil) | If the soil is dry, add a specific volume of water and allow it to hydrate. |

| 3. Extraction Solvent Addition | Add 10-20 mL of acetonitrile to the tube. |

| 4. Salting Out | Add a salt mixture, typically anhydrous magnesium sulfate (MgSO₄) and sodium chloride (NaCl), to induce phase separation. |

| 5. Shaking/Vortexing | Vigorously shake or vortex the tube for a set period (e.g., 1 minute) to ensure thorough extraction. |

| 6. Centrifugation | Centrifuge the sample (e.g., at 3000-5000 rpm for 5 minutes) to separate the acetonitrile layer from the soil and aqueous phase. |

| 7. Dispersive Solid-Phase Extraction (d-SPE) Cleanup | Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a sorbent mixture (e.g., PSA - primary secondary amine and MgSO₄) to remove interfering matrix components. |

| 8. Final Centrifugation | Vortex and centrifuge the d-SPE tube. |

| 9. Sample for Analysis | The final acetonitrile extract is ready for instrumental analysis. |

Analytical Methods for Quantification

Gas chromatography (GC) coupled with either an electron capture detector (ECD) or a mass spectrometer (MS) is the standard analytical technique for the quantification of this compound and its metabolites in soil extracts.

-

Gas Chromatography-Electron Capture Detector (GC-ECD): This is a highly sensitive method for detecting halogenated compounds like this compound.[16]

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique provides both quantification and structural confirmation of the analytes, making it ideal for identifying degradation products.[17]

Table 3: Example of GC-MS Parameters for this compound Analysis

| Parameter | Typical Setting |

| Gas Chromatograph | |

| Column | Capillary column (e.g., HP-5MS, DB-5MS) |

| Injection Mode | Splitless |

| Injection Volume | 1-2 µL |

| Carrier Gas | Helium |

| Oven Temperature Program | A temperature gradient is used, for example, starting at 150°C, ramping to 280°C. |

| Mass Spectrometer | |

| Ionization Mode | Electron Impact (EI) |

| Acquisition Mode | Selected Ion Monitoring (SIM) for higher sensitivity and specificity |

| Monitored Ions (m/z) | Specific ions characteristic of this compound and its metabolites are monitored. |

Isolation and Study of this compound-Degrading Microorganisms

To study the biotic degradation of this compound, microorganisms capable of breaking it down are isolated from contaminated soil and studied in pure or mixed cultures.

The general protocol involves:

-

Enrichment Culture: Soil samples are incubated in a mineral salt medium (MSM) containing this compound as the sole carbon source. This selects for microorganisms that can utilize the pesticide.

-

Isolation: Serial dilutions of the enrichment culture are plated on solid MSM-Bifenthrin agar to obtain pure colonies.

-

Identification: Isolated strains are identified using morphological and molecular techniques, such as 16S rRNA gene sequencing for bacteria.

-

Degradation Studies: The degradation ability of the isolated microorganisms is assessed by incubating them in liquid MSM with this compound and measuring the decrease in its concentration over time using HPLC or GC.

Table 4: Composition of a Typical Mineral Salt Medium (MSM) for this compound Degradation Studies

| Component | Concentration (g/L) |

| K₂HPO₄ | 1.5 |

| KH₂PO₄ | 0.5 |

| (NH₄)₂SO₄ | 0.5 |

| MgSO₄·7H₂O | 0.2 |

| NaCl | 0.1 |

| FeSO₄·7H₂O | 0.01 |

| CaCl₂·2H₂O | 0.01 |

| This compound | Varies (e.g., 50-100 mg/L) |

| pH | Adjusted to ~7.0 |

Conclusion

The environmental fate of this compound in soil is a complex interplay of its physicochemical properties and the prevailing environmental conditions. Its strong adsorption to soil particles limits its mobility but contributes to its persistence. Microbial degradation is the primary route for its dissipation, leading to the formation of several metabolites, with 4'-hydroxy this compound being a key intermediate. A combination of well-established experimental protocols, including soil incubation studies, QuEChERS extraction, and GC-based analytical methods, are crucial for accurately assessing the degradation kinetics and pathways of this compound in the terrestrial environment. Further research into the specific enzymes and genes involved in the microbial degradation of this compound will enhance our understanding of its environmental fate and may lead to the development of bioremediation strategies for contaminated sites.

References

- 1. researchgate.net [researchgate.net]

- 2. Microbial Detoxification of this compound by a Novel Yeast and Its Potential for Contaminated Soils Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. digitalcommons.uri.edu [digitalcommons.uri.edu]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound Under Scrutiny: Revisiting Toxicological Evidence Amid Regulatory Gaps - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The role of enzyme induction and inhibition on cypermethrin hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Microbial detoxification of this compound by a novel yeast and its potential for contaminated soils treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Insight Into Microbial Applications for the Biodegradation of Pyrethroid Insecticides [frontiersin.org]

- 13. This compound - Wikipedia [en.wikipedia.org]

- 14. Exploring the Role of this compound in Recurrent Implantation Failure and Pregnancy Loss Through Network Toxicology and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 15. thescipub.com [thescipub.com]

- 16. Microbial detoxification of this compound insecticide by selected fungal strains and optimizing conditions using response surface methodology for agricultural sustainability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound Technical Fact Sheet [npic.orst.edu]

The Toxicokinetic and Metabolic Fate of Bifenthrin in Mammalian Systems: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Bifenthrin, a synthetic pyrethroid insecticide, is widely utilized in agricultural and residential settings. Understanding its toxicokinetics and metabolism in mammalian systems is paramount for assessing potential human health risks. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound, with a focus on quantitative data, detailed experimental protocols, and visual representations of key pathways. In mammalian systems, this compound is rapidly but incompletely absorbed orally, with significant distribution to fatty tissues. Metabolism occurs primarily in the liver through hydrolysis and oxidation, mediated by carboxylesterases and cytochrome P450 enzymes, respectively. The resulting metabolites are then excreted, predominantly in the feces. This document synthesizes the current scientific literature to offer a detailed resource for professionals in toxicology and drug development.

Introduction

This compound is a Type I pyrethroid, a class of insecticides that act on the nervous system of insects by modulating sodium channels.[1] Its widespread use necessitates a thorough understanding of its behavior in non-target organisms, particularly mammals. This guide delves into the toxicokinetic profile and metabolic pathways of this compound, providing a foundational understanding for safety assessment and further research.

Toxicokinetics of this compound

The toxicokinetics of this compound in mammals is characterized by rapid absorption, wide distribution with a propensity for accumulation in adipose tissues, extensive metabolism, and prompt excretion.

Absorption

Oral absorption of this compound in rats is estimated to be around 50%.[2][3] Following oral administration, peak blood concentrations are typically observed within 1-2 hours.[4] Dermal absorption is considerably lower, estimated at less than 10%.[4]

Distribution

Once absorbed, this compound is widely distributed throughout the body. Due to its lipophilic nature, it has a tendency to accumulate in tissues with high fat content.[1][5] Studies in rats have shown the highest concentrations of this compound residues in fat, skin, and ovaries.[1][5] Despite this, the potential for long-term accumulation is considered low, with the exception of fat and skin.[2] this compound can also cross the blood-brain barrier.[4]

Metabolism

The metabolic transformation of this compound is a biphasic process predominantly occurring in the liver.[4] Phase I metabolism involves hydrolysis of the ester linkage and oxidation of the parent compound.[1][4] Phase II metabolism involves the conjugation of the resulting metabolites to facilitate their excretion.[4]

The primary metabolic reactions are:

-

Ester Hydrolysis: The ester bond is cleaved to form 2-methyl-3-phenylbenzyl alcohol and 3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropanecarboxylic acid (TFP acid).[1]

-

Oxidation: This occurs at several positions on the molecule, primarily on the biphenyl ring and the methyl groups of the cyclopropane ring.[2][6] A key oxidative metabolite is 4'-hydroxy-bifenthrin.[7]

These reactions are catalyzed by hepatic enzymes, with cytochrome P450 (CYP) enzymes mediating oxidation and carboxylesterases (CES) responsible for hydrolysis.[4][8]

Excretion

This compound and its metabolites are rapidly eliminated from the body. The primary route of excretion is via the feces, accounting for 66-83% of the administered dose in rats, while urine accounts for 13-25%.[2][9] The majority of the dose is excreted within the first 48 to 72 hours following administration.[1][2]

Quantitative Toxicokinetic Data

The following tables summarize key quantitative data on the absorption, distribution, and excretion of this compound in rats.

Table 1: Excretion of Radiolabelled this compound in Rats Following a Single Oral Dose

| Parameter | Value | Reference |

| Excretion Route | ||

| Feces (% of dose) | 66 - 83% | [2][9] |

| Urine (% of dose) | 13 - 25% | [2][9] |

| Excretion Timeline | ||

| Time for major excretion | 48 - 72 hours | [1][2] |

| Total recovery in 7 days | ~90% | [1] |

Table 2: Tissue Distribution of this compound Residues in Rats 7 Days After a Single Oral Dose

| Tissue | Concentration (ppm) | Reference |

| Fat | 1.1 - 15.6 | [2] |

| Skin | up to 0.4 | [1] |

| Liver | up to 0.1 | [1] |

| Ovaries | 1.7 | [1] |

| Sciatic Nerve | 3.2 | [1] |

| Kidney | 0.3 | [1] |

| Blood | 0.06 | [1] |

Table 3: In Vitro Metabolic Parameters of this compound in Rat and Human Liver Microsomes

| Species | Age Group | Vmax (pmol/min/mg) for 4'-OH-BIF formation | Km (µM) for 4'-OH-BIF formation | CLint (µl/min/mg) | Reference |

| Rat | Juvenile (PND 15) | 25.0 ± 1.5 | 19.9 ± 6.6 | 42.0 ± 7.2 | [7] |

| Adult (PND 90) | 86.0 ± 17.7 | 23.9 ± 0.4 | 166.7 ± 20.5 | [7] | |

| Human | Juvenile (<5 years) | 73.9 ± 7.5 | 10.5 ± 2.8 | 76.0 ± 4.0 | [7] |

| Adult (>18 years) | 21.6 ± 0.6 | 8.9 ± 0.6 | 21.3 ± 1.2 | [7] |

Experimental Protocols

The following section details the methodologies employed in key toxicokinetic and metabolism studies of this compound.

In Vivo Toxicokinetic Study in Rats

Objective: To determine the absorption, distribution, and excretion of this compound following oral administration.

Methodology:

-

Test Animals: Male and female Sprague-Dawley rats are used.[2]

-

Test Substance: this compound, radiolabelled with 14C in either the alcohol (phenyl) or acid (cyclopropyl) ring, is administered.[2]

-

Dosing: A single oral dose (e.g., 4 or 35 mg/kg body weight) is administered by gavage in a vehicle such as corn oil.[2] For repeated-dose studies, unlabeled this compound is given for 14 days, followed by a single radiolabelled dose.[2]

-

Sample Collection: Animals are housed in metabolism cages to allow for the separate collection of urine and feces at specified intervals (e.g., 0-8, 8-12, 12-24, 24-48, 48-72, 72-96, 96-120, 120-144, and 144-168 hours post-dosing).[2] Blood samples may also be collected at various time points.

-

Tissue Analysis: After a set period (e.g., 7 days), animals are sacrificed, and various tissues and organs are collected to determine the distribution of radioactivity.[2]

-

Analytical Methods: Radioactivity in samples is quantified using liquid scintillation counting. Metabolite profiling in urine and feces is conducted using techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).[2]

In Vitro Metabolism Study using Liver Microsomes

Objective: To investigate the metabolic pathways and kinetics of this compound in the liver.

Methodology:

-

Preparation of Microsomes: Liver microsomes are prepared from male Sprague-Dawley rats or human liver tissue via differential centrifugation.[7]

-

Incubation: this compound is incubated with the liver microsomes in the presence of NADPH (for oxidative metabolism) or without (for hydrolytic metabolism).[7]

-

Metabolite Identification and Quantification: The formation of metabolites, such as 4'-hydroxy-bifenthrin and TFP acid, is monitored over time.[7] Analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are used for sensitive and specific quantification.

-

Kinetic Analysis: To determine the kinetic parameters (Vmax and Km), incubations are performed with a range of this compound concentrations. The data are then fitted to the Michaelis-Menten equation.[7] Intrinsic clearance (CLint) is calculated as Vmax/Km.

Visualizations

The following diagrams illustrate the metabolic pathway of this compound and a typical experimental workflow for a toxicokinetic study.

Caption: Metabolic pathway of this compound in mammalian systems.

Caption: Experimental workflow for a this compound toxicokinetic study.

Conclusion

The toxicokinetics of this compound in mammalian systems have been extensively studied, revealing a profile of moderate oral absorption, distribution to fatty tissues, and rapid metabolism and excretion. The primary metabolic pathways of hydrolysis and oxidation are well-characterized, with key metabolites identified. The quantitative data and experimental protocols summarized in this guide provide a valuable resource for researchers and professionals involved in the risk assessment of this compound and the development of new chemical entities. Further research could focus on inter-species differences in metabolism and the potential for long-term, low-dose exposure effects.

References

- 1. This compound Technical Fact Sheet [npic.orst.edu]

- 2. apps.who.int [apps.who.int]

- 3. fao.org [fao.org]

- 4. This compound Under Scrutiny: Revisiting Toxicological Evidence Amid Regulatory Gaps - PMC [pmc.ncbi.nlm.nih.gov]

- 5. EXTOXNET PIP - this compound [extoxnet.orst.edu]

- 6. fao.org [fao.org]

- 7. Age dependent in vitro metabolism of this compound in rat and human hepatic microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound | C23H22ClF3O2 | CID 6442842 - PubChem [pubchem.ncbi.nlm.nih.gov]

Bifenthrin's Neurological Assault: An In-depth Technical Guide to its Effects on Non-Target Organisms

For Immediate Release

A comprehensive technical guide detailing the neurotoxic effects of the pyrethroid insecticide Bifenthrin on non-target organisms has been compiled for researchers, scientists, and drug development professionals. This document synthesizes current research on the subject, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved in this compound-induced neurotoxicity.

This compound, a widely used insecticide in agricultural and residential settings, is a known neurotoxicant.[1] Its primary mode of action involves the disruption of voltage-gated sodium channels in the central nervous system of insects.[2] However, a growing body of evidence indicates that this compound also exerts significant neurotoxic effects on a range of non-target species, including mammals, fish, and aquatic invertebrates.[1][3][4] This guide provides an in-depth examination of these off-target effects, with a focus on the underlying molecular mechanisms, behavioral consequences, and histopathological changes.

Quantitative Neurotoxic Effects of this compound

This compound exposure has been shown to induce a variety of quantifiable neurotoxic effects in non-target organisms. These effects range from behavioral abnormalities to alterations in neurotransmitter levels and enzymatic activity. The following tables summarize key quantitative findings from studies on rats and fish.

Table 1: Neurobehavioral and Neurochemical Alterations in Rats Exposed to this compound

| Parameter | Species | Exposure Details | Dose | Observed Effect | Reference |

| Behavioral | |||||

| Motor Activity (Open Field Test) | Wistar Rats | 30 days, oral gavage | 3.5 mg/kg | 30% reduction in squares traversed | [1] |

| 7 mg/kg | 43% reduction in squares traversed | [1] | |||

| Rearing Frequency (Open Field Test) | Wistar Rats | 30 days, oral gavage | 3.5 mg/kg | 20% decrease | [1] |

| 7 mg/kg | 48% decrease | [1] | |||

| Anxiety-like Behavior (Elevated Plus-Maze) | Wistar Rats | 60 days, oral gavage | 0.6 and 2.1 mg/kg | Decreased time spent in and entries into open arms | [5] |

| Neurochemical | |||||

| Dopamine (DA) - Frontal Cortex | Wistar Rats | 30 days, oral gavage | 3.5 mg/kg | 23% reduction | [1] |

| 7 mg/kg | 42% reduction | [1] | |||

| DOPAC - Frontal Cortex | Wistar Rats | 30 days, oral gavage | 3.5 mg/kg | 27% reduction | [1] |

| 7 mg/kg | 43% reduction | [1] | |||

| Serotonin (5-HT) - Frontal Cortex | Wistar Rats | 30 days, oral gavage | 3.5 mg/kg | 10% reduction | [1] |

| 7 mg/kg | 30% reduction | [1] | |||

| Acetylcholinesterase (AChE) Activity | Wistar Rats | 30 days, oral gavage | 3.5 and 7 mg/kg | Decreased in frontal cortex, corpus striatum, and hippocampus | [1] |

| Wistar Rats | 60 days, oral gavage | Not specified | Significant decrease in cortex and hippocampus | [6] |

Table 2: Oxidative Stress Markers in Rats Exposed to this compound

| Parameter | Species | Brain Region | Exposure Details | Dose | Observed Effect | Reference |

| Lipid Peroxidation (LPO) | Wistar Rats | Frontal Cortex | 30 days, oral gavage | 3.5 mg/kg | 10% increase | [1] |

| 7 mg/kg | 23% increase | [1] | ||||

| Corpus Striatum | 3.5 mg/kg | 19% increase | [1] | |||

| 7 mg/kg | 26% increase | [1] | ||||

| Hippocampus | 3.5 mg/kg | 23% increase | [1] | |||

| 7 mg/kg | 46% increase | [1] | ||||

| Protein Carbonyl Levels | Wistar Rats | Frontal Cortex, Corpus Striatum, Hippocampus | 30 days, oral gavage | 3.5 and 7 mg/kg | Significant increase | [1] |

| Superoxide Dismutase (SOD) Activity | Wistar Rats | Frontal Cortex, Corpus Striatum, Hippocampus | 30 days, oral gavage | 3.5 and 7 mg/kg | Suppressed | [1] |

| Catalase (CAT) Activity | Wistar Rats | Frontal Cortex, Corpus Striatum, Hippocampus | 30 days, oral gavage | 3.5 and 7 mg/kg | Suppressed | [1] |

| Glutathione Peroxidase (GPx) Activity | Wistar Rats | Frontal Cortex, Corpus Striatum, Hippocampus | 30 days, oral gavage | 3.5 and 7 mg/kg | Suppressed | [1] |

Table 3: Neurotoxic Effects in Fish Exposed to this compound

| Parameter | Species | Exposure Details | Concentration | Observed Effect | Reference |

| Behavioral | |||||

| Hyperactivity (Movement) | Delta Smelt Larvae | 96 hours | 10 ng/L | Increased movement in all dark periods | [2] |

| 10 and 100 ng/L | Increased movement during light period | [2] | |||

| Tail-coiling and Touch-evoked Responses | Zebrafish Embryo/Larvae | <3 to 120 hpf | 103.9 and 362.1 µg/L | Significantly affected | [7] |

| Neurochemical | |||||

| Dopamine Levels | Zebrafish Embryo/Larvae | <3 to 120 hpf | Concentration-dependent | Decrease | [7] |

| Acetylcholinesterase (AChE) Levels | Zebrafish Embryo/Larvae | <3 to 120 hpf | Concentration-dependent | Decrease | [7] |

| Dopamine Receptor 2A (dr2a) mRNA | Juvenile Rainbow Trout | 96 hours and 2 weeks | 3.55 pM | Decrease in brain | [2] |

| Histopathological | |||||

| Neuronal Apoptosis (TUNEL positive cells) | Juvenile Rainbow Trout | 2 weeks | 15 and 30 ng/L | Significant increase in cerebellum and optic tectum | [8] |

| Histopathological Lesions | Juvenile Rainbow Trout | 14 days | 28 and 48 ng/L | Increased incidence of focal hemorrhages and congested blood vessels in the brain | [9] |

Key Signaling Pathways in this compound Neurotoxicity

This compound-induced neurotoxicity is mediated by complex signaling pathways. The following diagrams illustrate the key pathways implicated in the toxic effects of this insecticide.

Caption: this compound-induced oxidative stress and neuroinflammation pathway.

Caption: Impact of this compound on the dopaminergic signaling pathway.

Caption: this compound's effect on mTOR and RyR signaling pathways in developing zebrafish.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the assessment of this compound's neurotoxicity.

Rodent Neurobehavioral Assessment

-

Objective: To assess locomotor activity and anxiety-like behavior.

-

Apparatus: A square arena (e.g., 100 x 100 cm) with walls high enough to prevent escape, typically made of a non-reflective material. The arena is divided into a grid of equal-sized squares.

-

Procedure:

-

Acclimatize the animal to the testing room for at least 30 minutes prior to the test.

-

Gently place the rat in the center of the open field.

-

Allow the animal to explore the arena for a defined period (e.g., 5-10 minutes).

-

Record the following parameters using a video tracking system or manual observation:

-

Number of squares crossed (locomotor activity).

-

Rearing frequency (exploratory behavior).

-

Time spent in the central versus peripheral zones (anxiety-like behavior).

-

Grooming frequency.

-

-

Thoroughly clean the arena with 70% ethanol between trials to eliminate olfactory cues.

-

-

Objective: To assess anxiety-like behavior.

-

Apparatus: A plus-shaped maze elevated above the floor, with two open arms and two enclosed arms of equal size.

-

Procedure:

-

Acclimatize the animal to the testing room.

-

Place the rat in the center of the maze, facing an open arm.

-

Allow the animal to explore the maze for a 5-minute period.

-

Record the following using a video tracking system:

-

Time spent in the open arms.

-

Number of entries into the open arms.

-

Time spent in the closed arms.

-

Number of entries into the closed arms.

-

-

An increase in the time spent and entries into the open arms is indicative of an anxiolytic effect.

-

Clean the maze thoroughly between animals.

-

Biochemical Assays

-

Objective: To measure the activity of AChE, an enzyme critical for neurotransmission.

-

Principle: Based on the Ellman method, which measures the production of thiocholine as acetylthiocholine is hydrolyzed by AChE. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored compound, which is measured spectrophotometrically.

-

Procedure (for fish brain tissue):

-

Homogenize brain tissue in a suitable buffer (e.g., phosphate buffer).

-

Centrifuge the homogenate to obtain the supernatant containing the enzyme.

-

In a cuvette, mix the supernatant with DTNB solution.

-

Initiate the reaction by adding the substrate, acetylthiocholine iodide.

-

Measure the change in absorbance at 412 nm over time using a spectrophotometer.

-

Calculate AChE activity based on the rate of color change and protein concentration of the sample.

-

-

Objective: To quantify oxidative damage to lipids.

-

Principle: Measures the level of malondialdehyde (MDA), a product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a colored complex.

-

Procedure (for rat brain tissue):

-

Homogenize brain tissue in a suitable buffer.

-

Add a solution of TBA and an acid (e.g., trichloroacetic acid) to the homogenate.

-

Heat the mixture in a water bath (e.g., 95°C for 60 minutes) to facilitate the reaction.

-

Cool the samples and centrifuge to pellet any precipitate.

-

Measure the absorbance of the supernatant at 532 nm.

-

Quantify MDA levels using a standard curve prepared with a known concentration of MDA.

-

Neurotransmitter Quantification

-

Objective: To quantify the levels of dopamine (DA) and its metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA).

-

Method: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

-

Procedure (for zebrafish larvae):

-

Homogenize whole larvae or dissected brains in a suitable acidic solution to stabilize the catecholamines.

-

Centrifuge the homogenate at high speed in a cold environment.

-

Filter the supernatant.

-

Inject a known volume of the filtered supernatant into the HPLC system.

-

Separate the compounds using a reverse-phase C18 column with a mobile phase containing a buffer, an ion-pairing agent, and an organic modifier.

-

Detect and quantify the eluted compounds using an electrochemical detector set at an appropriate oxidation potential.

-

Calculate concentrations based on a standard curve generated from known concentrations of DA, DOPAC, and HVA.

-

Histopathological Analysis

-

Objective: To observe structural changes in nervous tissue.

-

Procedure (for fish brain):

-

Euthanize the fish and carefully dissect the brain.

-

Fix the brain tissue in a suitable fixative (e.g., 10% neutral buffered formalin).

-

Process the tissue through a series of alcohol and xylene baths for dehydration and clearing.

-

Embed the tissue in paraffin wax.

-

Section the paraffin blocks into thin slices (e.g., 5 µm) using a microtome.

-

Mount the sections on glass slides.

-

Stain the sections with appropriate dyes (e.g., Hematoxylin and Eosin for general morphology, or specific stains for neuronal components).

-

For apoptosis detection, perform TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining.

-

Examine the stained sections under a light microscope to identify any pathological changes such as neuronal degeneration, inflammation, or apoptosis.[10][11]

-

Caption: General experimental workflow for assessing this compound neurotoxicity.

This technical guide provides a foundational understanding of the neurotoxic effects of this compound on non-target organisms. The presented data, protocols, and pathway diagrams are intended to serve as a valuable resource for the scientific community in furthering research into the environmental and health impacts of pyrethroid insecticides and in the development of potential therapeutic interventions.

References

- 1. The Use of Non-targeted Lipidomics and Histopathology to Characterize the Neurotoxicity of this compound to Juvenile Rainbow Trout (Oncorhynchus mykiss) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Developmental exposure to environmentally relevant concentrations of this compound alters transcription of mTOR and ryanodine receptor-dependent signaling molecules and impairs predator avoidance behavior across early life stages in inland silversides (Menidia beryllina) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound-induced neurotoxicity in rats: involvement of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. This compound causes transcriptomic alterations in mTOR and ryanodine receptor-dependent signaling and delayed hyperactivity in developing zebrafish (Danio rerio) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Stimulation of Erythrocyte Membrane Blebbing by this compound Induced Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound induces changes in clinical poisoning symptoms, oxidative stress, DNA damage, histological characteristics, and transcriptome in Chinese giant salamander (Andrias davidianus) larvae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Bifenthrin's Potential for Bioaccumulation in Aquatic Ecosystems: A Technical Guide

Executive Summary: Bifenthrin, a synthetic pyrethroid insecticide, is widely used in agricultural and urban settings. Due to its chemical properties, particularly its high hydrophobicity (log Kow ~6.0) and persistence in sediment, this compound presents a significant potential for bioaccumulation in aquatic ecosystems.[1][2] This technical guide synthesizes current research on the bioaccumulation of this compound, presenting quantitative data, detailing experimental protocols for its assessment, and visualizing key pathways and workflows. Evidence indicates that this compound can concentrate to high levels in aquatic organisms, with bioconcentration factors (BCF) reported to be as high as 28,000 in fish.[3][4] However, the actual bioaccumulation potential is complex and significantly influenced by environmental factors such as sediment organic carbon content, aging, and temperature, which affect its bioavailability.[5] Furthermore, metabolic biotransformation in some organisms can limit the extent of accumulation.[6] This document provides researchers and environmental scientists with a comprehensive overview of the mechanisms, measurement, and implications of this compound bioaccumulation.

Physicochemical Properties and Environmental Fate

This compound's potential for bioaccumulation is rooted in its physicochemical properties. It is a lipophilic, or "fat-loving," compound, meaning it has a strong affinity for fatty tissues in organisms over water.[7] This is quantified by its high octanol-water partition coefficient (Kow), which is approximately 1.0 x 10^6.[3] this compound also has very low water solubility (<1 μg/L) and a high soil sorption coefficient (Koc), causing it to bind tightly to soil and sediment particles when it enters aquatic systems through runoff.[3][5]

Once in the aquatic environment, this compound is persistent. It is resistant to hydrolysis (breakdown in water) and photolysis (breakdown by sunlight), with aqueous photolysis half-lives ranging from 276 to 416 days.[3][4] In sediment, its aerobic half-life can range from 12 to 16 months.[3] This persistence, combined with its hydrophobicity, creates a long-term reservoir of this compound in sediments, making it available for uptake by benthic (bottom-dwelling) organisms over extended periods.

Evidence of Bioaccumulation in Aquatic Organisms

The accumulation of this compound from the environment into aquatic organisms can occur through two primary pathways: bioconcentration (uptake directly from water across respiratory surfaces like gills) and bioaccumulation (uptake from all sources, including water, sediment, and diet).

Bioconcentration and Bioaccumulation Data

Numerous studies have quantified the extent to which this compound accumulates in aquatic life. The Bioconcentration Factor (BCF), the ratio of the chemical's concentration in an organism to that in the water, is a key metric. Studies have shown that this compound has a high potential to bioconcentrate in fish tissues. For instance, fathead minnows exposed to low aqueous concentrations of this compound exhibited BCFs of 21,000 and 28,000 after 127 and 254 days, respectively.[3] Other studies have documented BCF values ranging from 1,060 to over 4,600 in various fish and aquatic invertebrates.[4][8]

However, some research suggests that under field conditions, the bioaccumulation potential might be lower than predicted by laboratory BCF studies. A 2017 study by the Pest Management Regulatory Agency (PMRA) in Canada concluded that this compound did not meet the criterion of a bioaccumulative substance, as the measured Bioaccumulation Factor (BAF) in fish from dosed ponds was below the 5,000 L/kg threshold.[9] This highlights the importance of considering real-world environmental factors.

Table 1: Quantitative Bioaccumulation Data for this compound

| Species | Parameter | Value (L/kg) | Exposure Conditions | Reference |

| Fathead Minnow (Pimephales promelas) | BCF | 21,000 | 127-day water exposure (0.0037 µg/L) | [3] |

| Fathead Minnow (Pimephales promelas) | BCF | 28,000 | 254-day water exposure (0.0037 µg/L) | [3] |

| Fish (unspecified) | BCF | 1,060 | Flow-through system (< 0.1 ng/L) | [8] |

| Aquatic Invertebrates & Fish | BCF | 4,600 - 28,000 | Field observations | [4] |

| Fish (unspecified) | BAF | < 5,000 | Dosed pond biomonitoring program | [9] |

Trophic Transfer and Ecological Implications

The transfer of this compound through the food web is a critical aspect of its ecological risk. Due to its persistence and accumulation in lower-trophic-level organisms, such as benthic invertebrates, it can be transferred to predatory fish that consume them.[10][11] This process, known as biomagnification, can lead to progressively higher concentrations at higher trophic levels.[7]

Mesocosm studies, which simulate natural stream environments, have demonstrated the cascading effects of this compound contamination. At concentrations previously considered safe, this compound exposure led to a reduction in the abundance and diversity of larval macroinvertebrates.[12][13][14][15] This, in turn, caused an indirect effect: a trophic cascade where the reduction in grazing invertebrates led to an increase in periphyton (algae) abundance.[12][14] Such disruptions can fundamentally alter the structure and function of aquatic ecosystems.[15]

Factors Influencing Bioavailability

The mere presence of this compound in sediment does not guarantee its uptake by organisms. Its bioavailability—the fraction of the total chemical that is available for absorption—is controlled by several interacting factors.

-

Organic Carbon: this compound binds strongly to organic carbon in sediment.[12] Sediments with higher organic carbon content tend to sequester this compound more effectively, reducing its concentration in the pore water and thus its availability to organisms.[5]

-

Aging: Over time, this compound can become more strongly bound within the sediment matrix, a process known as aging or sequestration. This process generally decreases its bioavailability.[5][6]

-

Temperature: Lower water temperatures have been shown to increase the bioaccessibility of this compound, potentially leading to higher risk during colder seasons.[5]

-

Particle Size: The ingestion of small, pesticide-bound particles can be an additional exposure route for filter-feeding organisms like copepods, and toxicity may be correlated with the abundance of specific particle sizes (e.g., 0.5–2 µm).[16]

Experimental and Analytical Protocols

Assessing the bioaccumulation of this compound requires standardized laboratory procedures and sensitive analytical methods.

Sediment Bioaccumulation Test Protocol

A common method to assess bioaccumulation from sediment involves using benthic invertebrates like the oligochaete worm Lumbriculus variegatus or the amphipod Hyalella azteca.

-

Sediment Spiking: A known concentration of ¹⁴C-labeled or non-labeled this compound is thoroughly mixed into test sediments with defined characteristics (e.g., organic carbon content).

-

Acclimation: Test organisms are acclimated to laboratory conditions and the control sediment.

-

Exposure: Organisms are introduced into the spiked sediment and exposed for a set period (e.g., 28 days for L. variegatus). Water is carefully overlaid and maintained with gentle aeration.

-

Sampling: At specified time points, subsets of organisms, sediment, and overlying water are sampled. Organisms are allowed to purge their gut contents in clean water to ensure tissue concentrations are measured.

-

Extraction and Analysis: this compound is extracted from the tissue and sediment samples, typically using an organic solvent like acetone or hexane. The extract is then cleaned up to remove interfering substances, often using Florisil column chromatography.

-

Quantification: The concentration of this compound in the final extract is determined using instrumental analysis. The Biota-Sediment Accumulation Factor (BSAF) is then calculated as the lipid-normalized concentration in the organism divided by the organic carbon-normalized concentration in the sediment.

Analytical Methodologies for this compound Quantification

The accurate measurement of this compound in environmental and biological matrices at very low concentrations is crucial.

-

Gas Chromatography (GC): GC coupled with an Electron Capture Detector (GC-ECD) is a widely used and sensitive method for analyzing this compound. For confirmation, GC with Mass Spectrometry (GC-MS) is employed, which provides more definitive identification of the compound based on its mass-to-charge ratio.[17]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers high sensitivity and specificity and is particularly useful for complex matrices. It allows for the detection of this compound at parts-per-trillion (ppt) levels in water and parts-per-billion (ppb) levels in sediment.[18]

Sample Preparation: A typical procedure involves solvent extraction (e.g., acetone), liquid-liquid partitioning to move the this compound into a cleaner solvent like hexane, and a solid-phase extraction (SPE) or column chromatography cleanup step before instrumental analysis.

Visualizing Key Processes and Workflows

To better understand the complex interactions governing this compound's fate and analysis, the following diagrams illustrate key pathways and procedures.

Caption: Trophic transfer pathway of this compound in an aquatic ecosystem.

Caption: Experimental workflow for a sediment bioaccumulation study.

Caption: Factors influencing the bioavailability of sediment-bound this compound.

Conclusion

The available scientific evidence robustly demonstrates that this compound has a high potential for bioaccumulation in aquatic organisms, particularly fish and invertebrates. Its chemical properties predispose it to partition from water into organic matrices like sediment and biological tissues. Laboratory studies have consistently reported high bioconcentration factors. However, the expression of this potential in natural ecosystems is modulated by a suite of environmental factors, primarily sediment organic carbon content and aging, which can significantly reduce its bioavailability. While some organisms can metabolize this compound, its persistence can still lead to trophic transfer and broader ecological impacts, such as the disruption of food web dynamics. A comprehensive risk assessment of this compound must therefore integrate its high intrinsic bioaccumulation potential with a thorough understanding of the site-specific factors that govern its environmental fate and bioavailability.

References

- 1. This compound Under Scrutiny: Revisiting Toxicological Evidence Amid Regulatory Gaps - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C23H22ClF3O2 | CID 6442842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound Technical Fact Sheet [npic.orst.edu]

- 4. d3n8a8pro7vhmx.cloudfront.net [d3n8a8pro7vhmx.cloudfront.net]

- 5. osti.gov [osti.gov]

- 6. Bioavailability and biotransformation of sediment-associated pyrethroid insecticides in Lumbriculus variegatus. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 7. biologicaltimes.com [biologicaltimes.com]

- 8. fao.org [fao.org]

- 9. SETAC North America 42nd Annual Meeting [setac.confex.com]